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Compound of Interest

Compound Name: Methyl 2,2,2-trimethoxyacetate

Cat. No.: B102204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of methyl 2,2,2-trimethoxyacetate, a

unique orthoester with potential applications in organic synthesis and drug development. This

document consolidates its chemical identifiers, physicochemical properties, a detailed

experimental protocol for its synthesis, and available spectral data. While direct biological

activity and specific roles in signaling pathways have not been extensively documented in

publicly available literature, this guide explores its role as a potential protecting group, a

common application for orthoesters in the synthesis of complex molecules.

Chemical Identifiers and Physicochemical
Properties
Methyl 2,2,2-trimethoxyacetate is an organic compound classified as an orthoester. Its

unique structure, featuring three methoxy groups attached to the alpha-carbon, imparts specific

chemical properties that are of interest in synthetic chemistry.

Table 1: Chemical Identifiers for Methyl 2,2,2-trimethoxyacetate
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Identifier Value

CAS Number 18370-95-1[1]

Molecular Formula C₆H₁₂O₅

IUPAC Name Methyl 2,2,2-trimethoxyacetate

Synonyms
Methyl trimethoxyacetate, 2,2,2-

Trimethoxyacetic acid methyl ester

Table 2: Physicochemical Properties of Methyl 2,2,2-trimethoxyacetate

Property Value

Molar Mass 164.16 g/mol [1]

Density 1.129 g/mL at 25 °C[1]

Boiling Point 70 °C at 8 Torr[1]

Flash Point 82 °C[1]

Refractive Index (n20/D) 1.413[1]

Synthesis of Methyl 2,2,2-trimethoxyacetate: An
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of methyl 2,2,2-
trimethoxyacetate.

2.1. Materials and Equipment

Methyl 2,2-dichloro-2-methoxyacetate

Anhydrous methanol

Anhydrous pyridine

Anhydrous ether
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Pyrrolidine

Round bottom flask (500 mL)

Constant pressure dropping funnel

Ice bath

Stirring apparatus

Rotary evaporator

Apparatus for distillation under reduced pressure

Mesoporous glass filter

NMR spectrometer

Mass spectrometer

2.2. Procedure

Add methyl 2,2-dichloro-2-methoxyacetate (50 g, 248.5 mmol, 1 eq.) to a 500 mL round

bottom flask.

Cool the reaction flask to 0 °C using an ice bath.

Slowly add anhydrous methanol (34.33 g, 745.7 mmol, 44 mL, 3 eq.) over 5 minutes with

stirring.

Immediately dilute the reaction mixture with anhydrous ether (150 mL).

Maintaining the reaction temperature at 0 °C, slowly add anhydrous pyridine (49.10 g, 621.4

mmol, 50.20 mL, 2.5 eq.) through a constant pressure dropping funnel over 1 hour.

After the addition is complete, continue to stir the reaction mixture rapidly at 0 °C for 30

minutes.
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Stop stirring and allow the mixture to stand at room temperature for 72 hours, during which

long, white, needle-like crystals will form.

Filter the mixture through a mesoporous glass filter and wash the collected solid with ether.

Concentrate the filtrate by rotary evaporation under reduced pressure to yield a light yellow

oil.

Cool the oily substance again to 0 °C in an ice bath.

Add pyrrolidine (25 mL) dropwise through a constant pressure dropping funnel under rapid

stirring over a period of 20 minutes. The solution will rapidly change to a yellow-orange color.

After the addition, continue stirring the mixture at 0 °C for 30 minutes.

Perform subsequent decompression distillation to recover unreacted pyrrolidine and ethanol

at 40 Torr and 28 °C.

Collect the final target product, methyl 2,2,2-trimethoxyacetate, at 2 Torr and 58 °C as a

colorless liquid (44 g, 80% yield).

2.3. Characterization

Nuclear Magnetic Resonance (NMR): The product can be characterized by ¹H NMR (400

MHz, DMSO-d₆): δ 3.80 (s, 3H), 3.30 (s, 9H).

Mass Spectrometry (MS): Electron Ionization (EI) analysis should show a molecular ion peak

(M⁺) of 145, corresponding to the molecular formula C₅H₉O₅ (loss of a methyl group is

common for orthoesters).

Spectroscopic Data
While a comprehensive public database of spectra for methyl 2,2,2-trimethoxyacetate is not

readily available, the following table summarizes expected and reported spectral data. For

comparison, data for the structurally related methyl acetate is also included.

Table 3: Spectroscopic Data
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Technique
Methyl 2,2,2-

trimethoxyacetate

Methyl Acetate (for

comparison)

¹H NMR (ppm)
δ 3.80 (s, 3H, -COOCH₃), 3.30

(s, 9H, -C(OCH₃)₃)

δ 3.67 (s, 3H, -COOCH₃), 2.05

(s, 3H, -COCH₃)[2][3]

Mass Spectrum (m/z)

Expected M⁺ at 164, with a

significant peak at 145 (M-

CH₃)

74 (M⁺), 59, 43[4]

Infrared (IR) (cm⁻¹)
Expected strong C-O

stretching bands.

~1746 (C=O stretch), ~1240

(C-O stretch)[5]

Potential Applications in Drug Development and
Organic Synthesis
Orthoesters are known for their utility as protecting groups for carboxylic acids in multi-step

organic synthesis.[6] This is a critical function in drug development where complex molecules

with multiple functional groups are often assembled. The orthoester group is stable under basic

and nucleophilic conditions but can be readily removed under mild acidic conditions to

regenerate the carboxylic acid.[6]

4.1. The Role of Orthoesters as Protecting Groups

The general mechanism for the protection of a carboxylic acid as an orthoester and its

subsequent deprotection is a fundamental concept in synthetic organic chemistry. This strategy

allows for chemical modifications on other parts of a molecule without affecting the carboxylic

acid moiety.

Protection
Synthetic Transformations Deprotection

Carboxylic Acid
(R-COOH)

Reaction with
Alcohol (R'OH)

and Acid Catalyst

+ 3 R'OH, H⁺ Orthoester
(R-C(OR')₃)

Further Reactions
(Stable to Base/Nucleophiles)

Mild Aqueous Acid
(H₃O⁺)

Carboxylic Acid
(R-COOH)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/12%3A_Nuclear_Magnetic_Resonance_Spectroscopy/12.02%3A_NMR_Spectra_-_an_introduction_and_overview
https://chem.libretexts.org/Courses/Chabot_College/Chem_12A%3A_Organic_Chemistry_Fall_2022/15%3A_Nuclear_Magnetic_Resonance_Spectroscopy/15.02%3A_NMR_Spectra_-_an_introduction_and_overview
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-Fac_Eng_Univ_Tokyo-JP001518
https://www.docbrown.info/page06/spectra2/methyl-ethanoate-ir.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/13%3A_Polyfunctional_Compounds_Alkadienes_and_Approaches_to_Organic_Synthesis/13.10%3A_Protecting_Groups_in_Organic_Synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/13%3A_Polyfunctional_Compounds_Alkadienes_and_Approaches_to_Organic_Synthesis/13.10%3A_Protecting_Groups_in_Organic_Synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow of Carboxylic Acid Protection using an Orthoester.

4.2. Logical Workflow for Utilizing Methyl 2,2,2-trimethoxyacetate

Based on its structure, methyl 2,2,2-trimethoxyacetate can be envisioned as a reagent in

synthetic workflows, potentially for the introduction of a trimethoxymethyl group or as a

precursor in other chemical transformations.

Methyl 2,2,2-trimethoxyacetate

Application in
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Drug Development

Synthesis of
Complex Molecules

Click to download full resolution via product page

Caption: Potential Synthetic Utility of Methyl 2,2,2-trimethoxyacetate.

Conclusion
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Methyl 2,2,2-trimethoxyacetate is a readily synthesizable orthoester with well-defined

chemical and physical properties. While its direct biological applications are not yet established,

its value as a synthetic intermediate, particularly in the context of protecting group chemistry,

suggests its potential utility in the multi-step synthesis of complex bioactive molecules and

pharmaceuticals. Further research into the reactivity and potential biological interactions of this

compound is warranted to fully explore its applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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